molecular formula C9H10N2O B14725403 N-(1-aminoethylidene)benzamide

N-(1-aminoethylidene)benzamide

Cat. No.: B14725403
M. Wt: 162.19 g/mol
InChI Key: QUDWTEHEXMAGLT-UHFFFAOYSA-N
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Description

N-(1-aminoethylidene)benzamide is an organic compound with the molecular formula C9H10N2O It is a derivative of benzamide, characterized by the presence of an aminoethylidene group attached to the benzamide structure

Preparation Methods

Synthetic Routes and Reaction Conditions

N-(1-aminoethylidene)benzamide can be synthesized through the direct condensation of benzoic acids and amines. One efficient method involves the use of ultrasonic irradiation in the presence of Lewis acidic ionic liquid immobilized on diatomite earth (diatomite earth@IL/ZrCl4). This method is advantageous due to its eco-friendly nature, low reaction times, and high yields .

Industrial Production Methods

In industrial settings, the synthesis of this compound may involve the use of electrosynthesis techniques. This method is gaining popularity due to its sustainability and efficiency. Electrosynthesis allows for the preparation of amides under mild conditions, making it suitable for large-scale production .

Chemical Reactions Analysis

Types of Reactions

N-(1-aminoethylidene)benzamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into amines or other reduced forms.

    Substitution: It can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

    Reducing agents: Such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Catalysts: Such as palladium on carbon (Pd/C) for hydrogenation reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce amines.

Scientific Research Applications

N-(1-aminoethylidene)benzamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of N-(1-aminoethylidene)benzamide involves its interaction with specific molecular targets and pathways. It may act by inhibiting certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways are still under investigation, but it is believed to involve interactions with proteins and nucleic acids .

Comparison with Similar Compounds

Similar Compounds

N-(1-aminoethylidene)benzamide can be compared with other benzamide derivatives, such as:

Uniqueness

What sets this compound apart from these similar compounds is its unique aminoethylidene group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C9H10N2O

Molecular Weight

162.19 g/mol

IUPAC Name

N-(1-aminoethylidene)benzamide

InChI

InChI=1S/C9H10N2O/c1-7(10)11-9(12)8-5-3-2-4-6-8/h2-6H,1H3,(H2,10,11,12)

InChI Key

QUDWTEHEXMAGLT-UHFFFAOYSA-N

Canonical SMILES

CC(=NC(=O)C1=CC=CC=C1)N

Origin of Product

United States

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